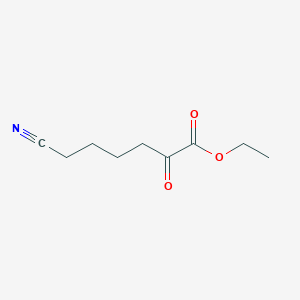
4-(4-甲氧基-2-甲基苯基)丁酸
描述
4-(4-Methoxy-2-methylphenyl)butanoic acid is an organic compound . It has a molecular formula of C12H16O3 .
Molecular Structure Analysis
The molecular structure of 4-(4-Methoxy-2-methylphenyl)butanoic acid can be represented by the InChI string:InChI=1S/C11H14O3/c1-14-10-7-5-9(6-8-10)3-2-4-11(12)13/h5-8H,2-4H2,1H3,(H,12,13) .
科学研究应用
有机合成过程
- 去甲基化过程:Delhaye等人(2006年)开发了一种无机溶剂的过程,用于从4-(4-甲氧基苯基)丁酸合成4-(4-羟基苯基)丁酸,这是合成LY518674的关键中间体。该方法涉及使用无相转移催化剂的水溶性HBr进行去甲基化(Delhaye, Diker, Donck, & Merschaert, 2006)。
药物应用
- 荧光标记剂:Gatti等人(1990年)探讨了4-(6-甲氧基萘-2-基)-4-氧代-2-丁烯酸甲酯作为高效液相色谱(HPLC)生物重要硫醇的荧光标记剂的用途。该化合物选择性地与硫醇反应形成荧光加合物,对药物分析(Gatti, Cavrini, Roveri, & Pinzauti, 1990)有用。
生物化学和营养
- 蛋氨酸来源:Martín-Venegas等人(2011年,2013年)研究了DL-2-羟基-(4-甲硫基)丁酸(HMTBA),一种家禽营养中的蛋氨酸来源。他们发现HMTBA在肠细胞中转化为L-蛋氨酸,并且HMTBA补充可以上调这一过程。此外,HMTBA被证明可以保护肠道上皮屏障功能,这对人类和动物健康有影响(Martín-Venegas,Brufau,Mercier,Geraert和Ferrer,2011年,2013年)。
化学合成和应用
- 合成色酮:Álvaro等人(1987年)描述了使用各种酸的对-甲氧基苯基和对-甲基苯基酯,包括3-氧代丁酸,来合成色酮的光化学方法。这些化合物作为直接色酮前体的模型化合物,突显了它们在有机化学中的潜力(Álvaro,García,Iborra,Miranda和Primo,1987年)。
4-(4-甲氧基-2-甲基苯基)丁酸的科学研究应用多样,涵盖了几个领域。以下是相关研究论文的一些关键发现,以子标题形式组织以便清晰:
有机合成过程
- 去甲基化过程:Delhaye等人(2006年)开发了一种无机溶剂的过程,用于从4-(4-甲氧基苯基)丁酸合成4-(4-羟基苯基)丁酸,这是合成LY518674的关键中间体。该方法涉及使用无相转移催化剂的水溶性HBr进行去甲基化,展示了一种环保的化合物合成方法(Delhaye, Diker, Donck, & Merschaert, 2006)。
药物应用
- 荧光标记剂:Gatti等人(1990年)探讨了4-(6-甲氧基萘-2-基)-4-氧代-2-丁烯酸甲酯作为高效液相色谱(HPLC)生物重要硫醇的荧光标记剂的用途。该化合物选择性地与硫醇反应形成荧光加合物,对药物分析(Gatti, Cavrini, Roveri, & Pinzauti, 1990)有用。
属性
IUPAC Name |
4-(4-methoxy-2-methylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9-8-11(15-2)7-6-10(9)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCCJOGFKKGOBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00285294 | |
| Record name | 4-(4-methoxy-2-methylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00285294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-2-methylphenyl)butanoic acid | |
CAS RN |
6307-30-8 | |
| Record name | NSC41313 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41313 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-methoxy-2-methylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00285294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346289.png)
![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346291.png)





